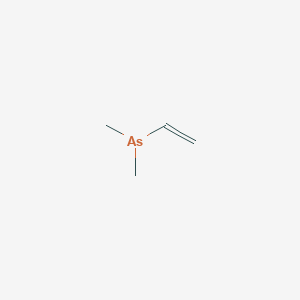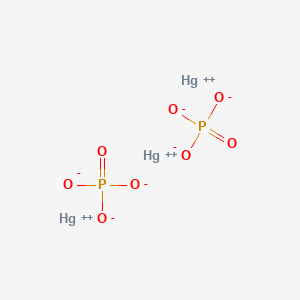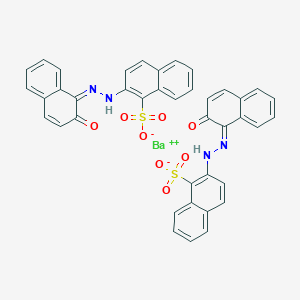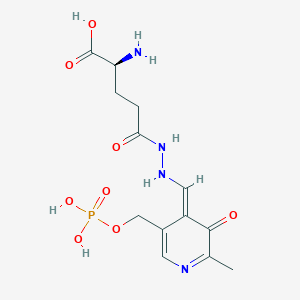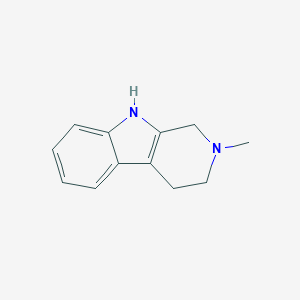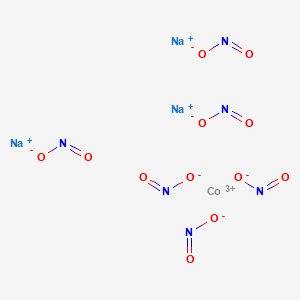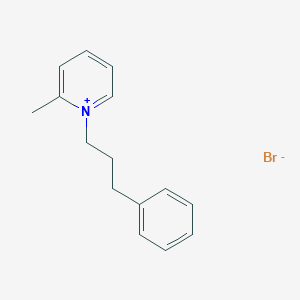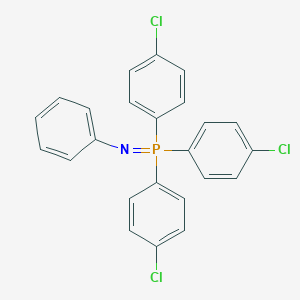
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-, also known as PCPPI, is a highly reactive and versatile compound used in various scientific research applications. This chemical is synthesized through a complex process that involves the use of various reagents and reaction conditions. PCPPI exhibits unique biochemical and physiological effects, making it an important tool in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is widely used in scientific research due to its unique properties. It is used as a catalyst in various chemical reactions, including polymerization, oxidation, and reduction reactions. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is also used in the synthesis of various organic compounds, such as heterocycles, amino acids, and peptides. Additionally, Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is used in the preparation of metal complexes and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is not fully understood, but it is believed to involve the transfer of electrons between the phosphorus and nitrogen atoms. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is a strong electron acceptor, and it can react with various nucleophiles, including amines, alcohols, and thiols. The reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- makes it an important tool in the study of chemical reactions and mechanisms.
Biochemische Und Physiologische Effekte
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- exhibits unique biochemical and physiological effects, making it an important tool in the field of biology. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- in lab experiments include its high reactivity and versatility. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- can be used in various chemical reactions, and it can be easily synthesized from readily available reagents. However, the high reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- also poses a challenge, as it requires careful handling and storage to prevent decomposition or reaction with other compounds.
Zukünftige Richtungen
There are many potential future directions for the study of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-. One area of research is the development of new synthetic methods for Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- and its derivatives. Additionally, the study of the mechanism of action of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- and its effects on various biological systems is an important area of research. Finally, the potential applications of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- in drug discovery and development are an exciting area of research, with the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- involves the reaction of tris(p-chlorophenyl)phosphine with N-phenylisocyanate in the presence of a base. The reaction produces Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- as a white solid that is highly reactive and sensitive to air and moisture. The synthesis process requires careful handling and strict adherence to safety protocols due to the high reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-.
Eigenschaften
CAS-Nummer |
14796-92-0 |
|---|---|
Produktname |
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- |
Molekularformel |
C24H17Cl3NP |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
tris(4-chlorophenyl)-phenylimino-λ5-phosphane |
InChI |
InChI=1S/C24H17Cl3NP/c25-18-6-12-22(13-7-18)29(23-14-8-19(26)9-15-23,24-16-10-20(27)11-17-24)28-21-4-2-1-3-5-21/h1-17H |
InChI-Schlüssel |
GRQYIMKVDZBQTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=P(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N=P(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Synonyme |
N-Phenyltris(p-chlorophenyl)phosphine imide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



